2-Propanol, 1-phenylthio-

Catalog No.
S9071929
CAS No.
937-56-4
M.F
C9H12OS
M. Wt
168.26 g/mol
Availability
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2-Propanol, 1-phenylthio-

CAS Number

937-56-4

Product Name

2-Propanol, 1-phenylthio-

IUPAC Name

1-phenylsulfanylpropan-2-ol

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

InChI

InChI=1S/C9H12OS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

InChI Key

LMWDPYSNDDVIAD-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=CC=CC=C1)O

2-Propanol, 1-phenylthio- is a chemical compound with the molecular formula C9H12OSC_9H_{12}OS and a molecular weight of 168.26 g/mol. It is classified under the alcohol group and is characterized as a useful research compound. The compound appears as a white to pale-yellow solid that is odorless and has limited solubility in water, making it combustible yet difficult to ignite .

The IUPAC name for this compound is 1-phenylsulfanylpropan-2-ol, indicating the presence of a thiol group attached to the propanol backbone. Its structure can be represented by the following SMILES notation: CC(CSC1=CC=CC=C1)O, which highlights the phenylthio group attached to the second carbon of the propanol chain .

Typical of alcohols and thioethers. Key reactions include:

  • Nucleophilic Substitution: The thiol group can undergo nucleophilic substitution reactions, where it can react with electrophiles.
  • Oxidation: The alcohol functional group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Ester Formation: Reacting with carboxylic acids can lead to ester formation, which is significant in organic synthesis.

These reactions demonstrate its utility in organic chemistry for synthesizing more complex molecules .

While specific biological activity data for 2-Propanol, 1-phenylthio- is limited, compounds with similar structures often exhibit various biological properties. For instance, related phenolic compounds can show antimicrobial and antioxidant activities. The presence of the thiol group may also suggest potential interactions with biological systems, particularly in redox reactions .

Moreover, due to its structural similarity to other alcohols and thioethers, it may have implications in drug metabolism and pharmacokinetics, although direct studies on this compound are sparse.

The synthesis of 2-Propanol, 1-phenylthio- can be achieved through several methods:

  • Grignard Reaction: A common method involves reacting phenylmagnesium bromide with acetone. This reaction forms an intermediate that can subsequently be treated to yield 2-Propanol, 1-phenylthio- .
  • Thiol Addition: Another approach includes the addition of thiophenols to alkenes or alkynes under acidic or basic conditions.

These methods highlight its accessibility for research applications and organic synthesis .

2-Propanol, 1-phenylthio- has various applications in different fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Research: Its unique structure makes it valuable in chemical research for studying reaction mechanisms involving thiols and alcohols.
  • Biomarker Studies: Given its relation to cumene metabolism, it may serve as a biomarker in environmental and health studies .

Several compounds share structural similarities with 2-Propanol, 1-phenylthio-, including:

Compound NameMolecular FormulaKey Features
1-Phenyl-2-propanolC9H12OAlcohol without sulfur; used in fragrances
ThiophenolC6H5SHSimple thiophenol; used in organic synthesis
CumeneC9H10Precursor to phenol; involved in industrial processes

Uniqueness

What sets 2-Propanol, 1-phenylthio- apart from these compounds is its combination of both alcohol and thiol functionalities, which may impart unique reactivity profiles not found in simpler analogs. This dual functionality allows it to participate in diverse

The thermodynamic stability and phase behavior of 2-propanol, 1-phenylthio- are governed by the complex interplay between its molecular structure and intermolecular interactions. This compound, with the molecular formula C₉H₁₂OS and CAS registry number 937-56-4, exhibits distinctive thermodynamic properties that reflect the presence of both hydroxyl and phenylthio functional groups [1] [2].

Thermal Stability and Transition Temperatures

Experimental data indicates that 2-propanol, 1-phenylthio- exhibits a boiling point of 142-144°C at reduced pressure (2 Torr), demonstrating significant thermal stability under normal atmospheric conditions [2]. The reduced pressure boiling point suggests that the compound would have a considerably higher boiling point at standard atmospheric pressure, likely exceeding 250°C based on vapor pressure relationships [2]. This elevated boiling point reflects the substantial intermolecular forces present in the liquid phase, primarily attributable to hydrogen bonding through the hydroxyl group and van der Waals interactions involving the aromatic phenylthio moiety [2].

The thermal degradation characteristics of related phenylthio compounds indicate that the phenylsulfanyl group contributes to thermal stability through resonance stabilization with the aromatic ring system [3]. Studies on structurally similar compounds suggest that the C-S bond in phenylthio alcohols typically exhibits thermal stability up to approximately 200-250°C before significant decomposition occurs [3].

Phase Transition Behavior

The phase behavior of 2-propanol, 1-phenylthio- follows typical patterns observed in secondary alcohols with aromatic substituents. The compound exists as a liquid at room temperature with a density of 1.0823 g/cm³ at 20°C, indicating efficient molecular packing in the liquid phase [2]. This density value, which is higher than that of simple alcohols, reflects the contribution of the sulfur atom and aromatic ring to the molecular mass and packing efficiency [2].

Comparative analysis with related phenyl alcohols reveals distinct thermodynamic characteristics. For instance, 1-phenyl-2-propanol exhibits a boiling point of 219-221°C at atmospheric pressure and a density of 0.973 g/cm³ at 25°C [4], while 2-propanol, 1-phenylthio- shows significantly different properties due to the sulfur substitution [4] [2]. The higher density of the phenylthio derivative compared to the phenyl analogue indicates stronger intermolecular interactions in the liquid state [2].

Thermodynamic Parameters and Stability Assessment

The thermodynamic stability of 2-propanol, 1-phenylthio- can be assessed through consideration of its structural features and comparison with analogous compounds. The phenylthio group introduces electron-withdrawing effects that influence the overall molecular stability [3]. Research on phenylthio compounds indicates that the presence of the sulfur atom creates a stabilizing effect through its ability to participate in weak intermolecular interactions [3].

Temperature-dependent stability studies suggest that the compound maintains structural integrity across a wide temperature range. The absence of reported decomposition temperatures below 200°C indicates good thermal stability for typical synthetic and analytical applications [1]. The compound's stability is further enhanced by the secondary alcohol structure, which is generally more stable than primary alcohols due to reduced susceptibility to oxidation [5].

PropertyValueReference
Boiling Point142-144°C (2 Torr) [2]
Density1.0823 g/cm³ (20°C) [2]
Molecular Weight168.26 g/mol [2]
Thermal Stability>200°C (estimated) [3]

Solubility Parameters and Partition Coefficients

The solubility behavior of 2-propanol, 1-phenylthio- is characterized by its amphiphilic nature, resulting from the combination of the polar hydroxyl group and the hydrophobic phenylthio substituent. This structural duality significantly influences its partitioning behavior between different phases and its solubility in various solvent systems [6].

Octanol-Water Partition Coefficient

The octanol-water partition coefficient (log P) of 2-propanol, 1-phenylthio- is reported as 1.47, indicating moderate lipophilicity [6]. This value places the compound in an intermediate range between highly hydrophilic and highly lipophilic substances, suggesting favorable distribution in both aqueous and organic phases under appropriate conditions [6]. The log P value of 1.47 indicates that the compound is approximately 30 times more soluble in octanol than in water, reflecting the dominant influence of the phenylthio group on the overall hydrophobic character [6].

Comparative analysis with related compounds reveals the specific contribution of the phenylthio group to lipophilicity. For instance, simple secondary alcohols typically exhibit log P values in the range of 0.1 to 0.8, while the introduction of the phenylthio group increases this value significantly [7]. This enhancement in lipophilicity is attributed to the aromatic character of the phenyl ring and the polarizable nature of the sulfur atom [6].

Hansen Solubility Parameters

Although experimental Hansen solubility parameters for 2-propanol, 1-phenylthio- are not available in the literature, theoretical estimations based on group contribution methods provide valuable insights into its solubility behavior [8]. The Hansen solubility parameters can be estimated as follows: dispersion parameter (δd) approximately 17-19 MPa^0.5, polar parameter (δp) approximately 8-10 MPa^0.5, and hydrogen bonding parameter (δh) approximately 10-12 MPa^0.5 [8].

The dispersion parameter reflects the compound's ability to engage in van der Waals interactions, primarily through the aromatic ring system and the alkyl chain [8]. The polar parameter accounts for dipole-dipole interactions arising from the C-O and C-S bonds, while the hydrogen bonding parameter represents the hydroxyl group's capacity for hydrogen bond formation [8]. These estimated parameters suggest that 2-propanol, 1-phenylthio- should exhibit good solubility in moderately polar organic solvents such as acetonitrile, ethyl acetate, and chloroform [8].

Solvent-Specific Solubility Behavior

The solubility of 2-propanol, 1-phenylthio- in different solvent systems has been partially characterized. The compound demonstrates moderate solubility in acetonitrile and toluene, reflecting its intermediate polarity [6]. In highly polar solvents such as water, the solubility is limited due to the hydrophobic nature of the phenylthio group, which disrupts the hydrogen bonding network of water molecules [9].

Studies on related phenylthio compounds indicate that these substances typically exhibit enhanced solubility in aprotic polar solvents compared to protic solvents of similar polarity [10]. This behavior is attributed to the sulfur atom's ability to participate in dipole-induced dipole interactions without the competing effects of hydrogen bonding that occur in protic solvents [10].

The solubility behavior in alcoholic solvents is particularly interesting due to the structural similarity between the solute and solvent molecules. Research on alcohol-alcohol systems suggests that 2-propanol, 1-phenylthio- should exhibit good miscibility with lower alcohols such as methanol and ethanol, while showing decreased solubility in higher alcohols due to unfavorable entropy effects [11].

Temperature Dependence of Solubility

The temperature dependence of solubility for 2-propanol, 1-phenylthio- follows typical patterns observed for organic compounds with moderate molecular weights. Based on studies of structurally related compounds, the solubility in most organic solvents is expected to increase with temperature, with the magnitude of increase depending on the specific solvent-solute interactions [12].

For polar solvents, the temperature coefficient of solubility is typically positive but modest, reflecting the balance between increased thermal motion and potential weakening of specific interactions [12]. In contrast, for nonpolar solvents, the temperature dependence may be more pronounced due to the increased importance of entropy effects at higher temperatures [12].

Solvent ClassSolubilityLog P Contribution
WaterLimited-0.3 to -0.5
Lower AlcoholsGood0.2 to 0.4
AcetonitrileModerate0.3 to 0.5
TolueneModerate0.4 to 0.6
ChloroformGood0.5 to 0.7

Acid-Base Characteristics and Protolytic Behavior

The acid-base properties of 2-propanol, 1-phenylthio- are primarily determined by the hydroxyl functional group, which acts as a weak Brønsted acid capable of proton donation. The presence of the phenylthio substituent introduces electronic effects that modulate the acidity of the hydroxyl proton compared to simple secondary alcohols [5] [13].

Acid Dissociation Constant and pKa Values

The pKa value of 2-propanol, 1-phenylthio- is estimated to be in the range of 16-17, which is typical for secondary alcohols but potentially slightly lower due to the electron-withdrawing effect of the phenylthio group [5] [13]. This pKa value indicates that the compound is a very weak acid, significantly weaker than carboxylic acids (pKa 4-5) but comparable to other alcohols [14] [13].

The electron-withdrawing nature of the phenylthio group, particularly through the sulfur atom's ability to accommodate electron density, stabilizes the conjugate alkoxide base to a small extent [5]. This stabilization effect is less pronounced than that observed with strongly electron-withdrawing groups such as trifluoromethyl or nitro groups, but it is measurable compared to simple alkyl-substituted alcohols [5].

Comparative studies with related compounds provide context for understanding the specific influence of the phenylthio group. For instance, 2-phenyl-2-propanol exhibits a pKa of approximately 16.5, while simple 2-propanol has a pKa of about 17.1 [5] [13]. The intermediate position of 2-propanol, 1-phenylthio- reflects the moderate electron-withdrawing effect of the phenylthio group compared to direct aromatic substitution [5].

Protolytic Equilibria and Dissociation Behavior

The protolytic behavior of 2-propanol, 1-phenylthio- can be described by the equilibrium:

R-OH ⇌ R-O⁻ + H⁺

where R represents the 1-phenylthio-2-propyl group. At physiological pH (approximately 7.4), the compound exists almost entirely in its protonated form, with less than 0.001% present as the alkoxide anion [15] [13]. This distribution reflects the weak acidic nature of the hydroxyl group and indicates that the compound will not significantly alter the pH of aqueous solutions under normal conditions [15].

The temperature dependence of the acid dissociation constant follows the typical pattern observed for weak organic acids. Studies on alcohol dissociation indicate that the pKa value generally increases slightly with increasing temperature due to the endothermic nature of the dissociation process [16]. For 2-propanol, 1-phenylthio-, the temperature coefficient is expected to be approximately 0.01-0.02 pKa units per degree Celsius [16].

Basicity and Protonation Behavior

In addition to its weak acidic properties, 2-propanol, 1-phenylthio- exhibits weak basic behavior through the oxygen atom of the hydroxyl group. The compound can accept a proton to form an oxonium ion (ROH₂⁺) with a pKa of approximately -2 to -3 [5] [17]. This protonation occurs only under strongly acidic conditions and is rarely observed under normal laboratory conditions [17].

The basicity of the hydroxyl oxygen is slightly reduced compared to simple alcohols due to the electron-withdrawing effect of the phenylthio group [5]. This effect is transmitted through the carbon chain and results in decreased electron density on the oxygen atom, making it a weaker proton acceptor [5]. However, the magnitude of this effect is relatively small, and the compound retains the typical basic properties of secondary alcohols [5].

The sulfur atom in the phenylthio group also possesses lone pairs of electrons and could theoretically act as a proton acceptor. However, the basicity of sulfur in this context is extremely weak due to the aromatic stabilization and the relatively large size of the sulfur atom [3]. Under normal conditions, protonation at sulfur is not observed and does not contribute significantly to the overall acid-base behavior of the compound [3].

Solvent Effects on Acid-Base Properties

The acid-base properties of 2-propanol, 1-phenylthio- are significantly influenced by the solvent environment. In protic solvents such as water and alcohols, the apparent pKa is modified by hydrogen bonding interactions between the solvent and both the acidic species and its conjugate base [16]. These interactions generally stabilize the ionic forms and can lead to apparent pKa shifts compared to gas-phase values [16].

In aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, the pKa values are typically higher than in water due to the absence of stabilizing hydrogen bonding with the conjugate base [16] [18]. For alcohols in DMSO, pKa values are often 5-10 units higher than the corresponding aqueous values [18]. This effect is particularly pronounced for 2-propanol, 1-phenylthio- due to the charge delocalization possibilities offered by the phenylthio group [18].

The influence of ionic strength on the acid-base equilibria is minimal for 2-propanol, 1-phenylthio- due to its very weak acidic nature. At typical ionic strengths encountered in biological or analytical systems (0.1-1.0 M), the activity coefficients of the neutral and ionic forms do not differ significantly, and the apparent pKa remains close to the thermodynamic value [15].

ParameterValueConditionsReference
pKa (aqueous)16-1725°C, I = 0 [5] [13]
pKa (DMSO)21-2225°C [18]
pKa (ROH₂⁺)-2 to -325°C, aqueous [5] [17]
Temperature coefficient+0.015 pKa/°CAqueous [16]

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

168.06088618 g/mol

Monoisotopic Mass

168.06088618 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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